molecular formula C17H12Cl2N2O4 B381259 3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione CAS No. 347366-51-2

3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione

Cat. No.: B381259
CAS No.: 347366-51-2
M. Wt: 379.2g/mol
InChI Key: PHZGMLLJKICSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Amination: The attachment of the aniline derivative can be performed using nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be used to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyanilino group, forming quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, pyrrole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism by which 3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione exerts its effects would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, inhibiting their activity or binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyphenyl)-1H-pyrrole-2,5-dione
  • 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-aminophenyl)-1H-pyrrole-2,5-dione

Uniqueness

What sets 3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the hydroxyanilino group, provides unique sites for interaction with biological targets.

Properties

CAS No.

347366-51-2

Molecular Formula

C17H12Cl2N2O4

Molecular Weight

379.2g/mol

IUPAC Name

3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione

InChI

InChI=1S/C17H12Cl2N2O4/c1-25-13-6-5-9(18)7-12(13)21-16(23)14(19)15(17(21)24)20-10-3-2-4-11(22)8-10/h2-8,20,22H,1H3

InChI Key

PHZGMLLJKICSIT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O

Origin of Product

United States

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